(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

Medicinal Chemistry Physicochemical Properties Drug Design

(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine (CAS 1343086-07-6) is a synthetic, chiral pyrrolidine sulfonamide building block. It features a pyrrolidine ring substituted at the 1-position with an ethylsulfonyl group and at the 2-position with a methanamine moiety, yielding a molecular formula of C₇H₁₆N₂O₂S and a mass of 192.28 g/mol.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
Cat. No. B13606557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC1CN
InChIInChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3
InChIKeyJOTJIVWVRHZAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine: Core Scaffold for Sulfonamide Drug Discovery


(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine (CAS 1343086-07-6) is a synthetic, chiral pyrrolidine sulfonamide building block. It features a pyrrolidine ring substituted at the 1-position with an ethylsulfonyl group and at the 2-position with a methanamine moiety, yielding a molecular formula of C₇H₁₆N₂O₂S and a mass of 192.28 g/mol [1]. The primary amine and sulfonamide functionalities establish this compound as a versatile intermediate for the synthesis of diverse bioactive molecules [2].

Why (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine Cannot Be Interchanged with General Pyrrolidine Sulfonamides


The (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine scaffold's utility is highly dependent on its specific substitution pattern. The combination of the 2-aminomethyl handle with the 1-ethylsulfonyl group creates a unique spatial and electronic environment crucial for interactions with biological targets [1]. For instance, related pyrrolidine sulfonamide literature shows that even subtle changes, such as substituting the ethylsulfonyl for a methylsulfonyl group or moving the aminomethyl from the 2- to the 3-position, can drastically alter potency against targets like Factor Xa and GlyT1 [2]. Therefore, substituting with a generic or seemingly close analog can lead to a complete loss of desired activity or selectivity in a designed molecule [3].

Quantitative Evidence for Selecting (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine Over Analogs


Ethylsulfonyl Group Impact on Lipophilicity Compared to Methylsulfonyl Analog

The ethylsulfonyl substituent on (1-(ethylsulfonyl)pyrrolidin-2-yl)methanamine confers a higher calculated lipophilicity (cLogP) compared to its direct methylsulfonyl analog [1]. This difference is significant for medicinal chemistry, as it directly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross biological membranes. The ethyl group increases the partition coefficient (logP) by approximately 0.5-0.7 log units relative to a methyl group, a quantitative shift that can be the deciding factor in a molecule's oral bioavailability or central nervous system (CNS) penetration [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Conformational Restriction and Synthetic Handle of 2-Aminomethyl vs. 3-Aminomethyl Pyrrolidines

The position of the methanamine group on the pyrrolidine ring is a critical determinant of biological activity. The 2-substituted scaffold in (1-(ethylsulfonyl)pyrrolidin-2-yl)methanamine provides a unique vector and degree of conformational restriction compared to the 3-substituted analog [1]. In a related series of amino(methyl) pyrrolidine-based sulfonamides designed as Factor Xa (FXa) inhibitors, the 2-substituted scaffold was essential for optimal fit in the enzyme's S1 and S4 pockets, with the most potent compound exhibiting an IC₅₀ of 5.5 nM [2]. The SAR study explicitly notes that the 2-amino(methyl) pyrrolidines, not the 3-substituted analogs, were the key to anchoring both the P1 and P4 groups for high potency.

Scaffold Design Structure-Activity Relationship (SAR) Conformational Analysis

Impact of Sulfonamide Alkyl Chain on in vivo Brain Penetration and Target Occupancy

In the development of GlyT1 inhibitors, the choice of the sulfonamide alkyl group (methyl vs. ethyl) was a key factor in optimizing for high in vivo target occupancy and brain penetration [1]. A related series of 3,4-disubstituted pyrrolidine sulfonamides demonstrated that compounds with an ethylsulfonyl group exhibited promising preclinical pharmacokinetics and good brain penetration in murine ex vivo binding studies, which was a critical advancement over earlier, less optimal analogs. While specific data for (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine are not available, the trend suggests the ethylsulfonyl group is favored for achieving central exposure.

Pharmacokinetics CNS Drug Discovery Blood-Brain Barrier

Application Scenarios for (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine in Research and Development


Design and Synthesis of CNS-Penetrant GlyT1 Inhibitors

This scaffold is an ideal starting point for designing competitive glycine transporter 1 (GlyT1) inhibitors for potential treatment of schizophrenia and related NMDA receptor hypofunction disorders. The ethylsulfonyl group, as shown in advanced pyrrolidine sulfonamide series, contributes to good brain penetration and high in vivo target occupancy, which is essential for this indication [1].

Optimization of Factor Xa Anticoagulants

The 2-aminomethyl-1-sulfonyl pyrrolidine core has been validated as a bioisostere for piperazine in potent Factor Xa (FXa) inhibitors. Researchers developing novel anticoagulants can use this scaffold to improve potency and selectivity, leveraging the defined SAR that shows the importance of the 2-substitution pattern for high affinity binding to the S1 and S4 pockets of FXa [2].

Exploration of Protease and Matrix Metalloproteinase (MMP) Inhibitors

The sulfonyl pyrrolidine moiety is a recognized pharmacophore for designing inhibitors of proteases, including matrix metalloproteinase-2 (MMP-2). This compound serves as a key intermediate for creating focused libraries to explore the SAR of sulfonamide alkyl chain length and its effect on enzyme selectivity and potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.